4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Description
4-Chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a benzamide derivative featuring a substituted imidazo[1,2-a]pyrimidine scaffold. This compound is structurally characterized by:
- A benzamide core (4-chloro-substituted benzene ring linked via an amide bond).
- An imidazo[1,2-a]pyrimidine moiety fused with a phenyl group at the 3-position of the pyrimidine ring.
- A methyl substituent at the 3-position of the imidazo[1,2-a]pyrimidine system.
The compound is of interest in medicinal chemistry due to its structural resemblance to kinase inhibitors, particularly those targeting vascular endothelial growth factor receptor-2 (VEGFR-2), a key player in angiogenesis and cancer progression . Its synthesis typically involves coupling substituted anilines with benzoyl chlorides or analogous intermediates, as seen in related compounds .
Properties
IUPAC Name |
4-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O/c1-13-18(24-20-22-10-3-11-25(13)20)15-4-2-5-17(12-15)23-19(26)14-6-8-16(21)9-7-14/h2-12H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVBGXDFPZIKEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the imidazo[1,2-a]pyrimidine ring: This can be achieved through a condensation reaction between 2-aminopyrimidine and an appropriate aldehyde or ketone.
Coupling with benzamide: The final step involves coupling the chlorinated imidazo[1,2-a]pyrimidine derivative with a benzamide derivative under conditions that facilitate amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would also be integral to the industrial process.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Analogues
The following table summarizes key structural and pharmacological differences between 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide and related compounds:
*Molecular weights estimated based on analogous structures .
Key Findings from Computational and Experimental Studies
Binding Affinity and Selectivity: The imidazo[1,2-a]pyrimidine scaffold in the target compound shares shape similarity (Shape Tanimoto > 0.7) with ZINC33268577 and ZINC1162830, but differs in chemical substituents (Color Tanimoto < 0.3), suggesting divergent binding interactions . Unlike tivozanib (a clinical VEGFR-2 inhibitor), the target compound lacks a second H-bond donor, which may reduce binding energy in the ATP-binding pocket of VEGFR-2 .
The bromo-substituted analog (4-bromo-N-(3-{3-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide) shows reduced solubility due to higher molecular weight and halogen bulkiness .
Synthetic Accessibility :
- The target compound’s synthesis is more straightforward than ZINC1162830, which requires isoindole-1,3-dione coupling—a step prone to side reactions .
Biological Activity
4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide is a complex organic compound belonging to the class of benzamides. Its unique structure features a chloro substituent and an imidazo[1,2-a]pyrimidine moiety, which contribute to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound can be represented as follows:
Structural Features:
- Chloro Group: Enhances lipophilicity and may influence interactions with biological targets.
- Imidazo[1,2-a]pyrimidine Moiety: Imparts unique chemical properties that may enhance biological activity.
Mechanisms of Biological Activity
4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide has been investigated for various biological activities, including:
- Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit specific enzymes involved in cancer progression.
- Receptor Modulation: It may interact with receptors that are critical in cellular signaling pathways.
Synthesis
The synthesis typically involves multiple steps:
- Formation of Imidazo[1,2-a]pyrimidine Ring: Achieved through condensation reactions between 2-aminopyrimidine and appropriate aldehydes or ketones.
- Amide Bond Formation: Coupling the chlorinated imidazo derivative with a benzamide derivative using coupling agents such as EDCI or DCC.
In Vitro Studies
Research has shown that 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide exhibits significant activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 3.5 | Inhibition of proliferation |
| HeLa (Cervical Cancer) | 4.0 | Cell cycle arrest |
These results indicate its potential as an anti-cancer agent.
Case Studies
- Study on RET Kinase Inhibition: A related study explored the efficacy of benzamide derivatives, including compounds similar to 4-chloro-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide, as RET kinase inhibitors. The findings revealed moderate to high potency in inhibiting RET kinase activity in ELISA-based assays, suggesting potential therapeutic applications in cancer treatment .
- Molecular Docking Studies: Molecular docking simulations have indicated that this compound can effectively bind to target enzymes with favorable binding affinities, which supports its role as a potential drug candidate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
